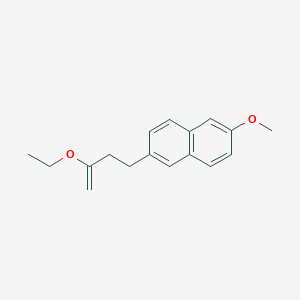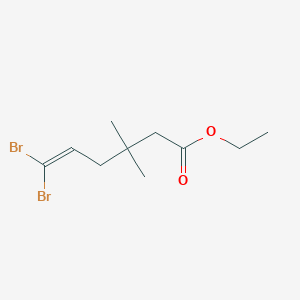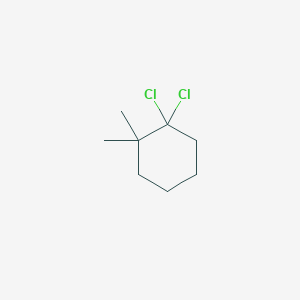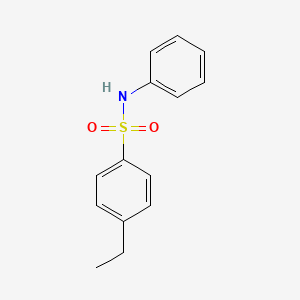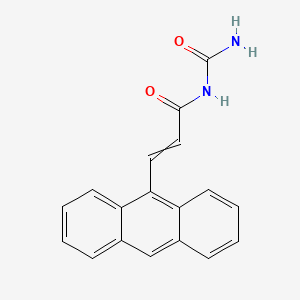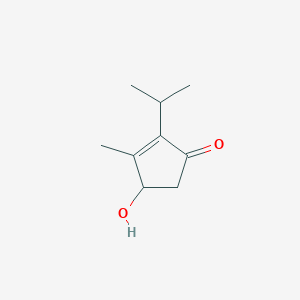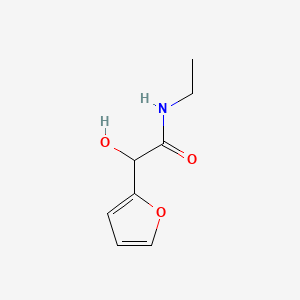
FURFURYL ALCOHOL, alpha-(N-ETHYLCARBAMOYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is an organic compound that features a furan ring substituted with a hydroxymethyl group and an N-ethylcarbamoyl group. This compound is a derivative of furfuryl alcohol, which is known for its applications in various industrial processes. Furfuryl alcohol itself is a colorless liquid that can turn amber upon aging and has a faint burning odor. It is miscible with water and soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be synthesized through the reaction of furfuryl alcohol with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Furfuryl alcohol+Ethyl isocyanate→Furfuryl alcohol, alpha-(N-ethylcarbamoyl)-
Industrial Production Methods
Industrial production of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves the hydrogenation of furfural, which is derived from biomass sources such as corncobs or sugar cane bagasse. The hydrogenation process is typically carried out using a metal catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furfural and other oxidation products.
Reduction: Hydrogenation can convert the compound into tetrahydrofurfuryl alcohol derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be oxidized to form furfural and other aldehydes.
Reduction: Hydrogenation can produce tetrahydrofurfuryl alcohol derivatives.
Substitution: Formation of ethers or esters depending on the substituent used
Scientific Research Applications
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the N-ethylcarbamoyl group can form carbamate linkages with other molecules. These interactions can affect the compound’s reactivity and its ability to form polymers and other derivatives .
Comparison with Similar Compounds
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be compared with other similar compounds such as:
Furfurylamine: The corresponding amine derivative.
2-Furonitrile: The corresponding nitrile derivative.
Furan-2-ylmethanethiol: The corresponding thiol derivative.
2-Furoic acid: The corresponding carboxylic acid derivative.
Uniqueness
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is unique due to its combination of a furan ring with both a hydroxymethyl group and an N-ethylcarbamoyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific industrial and research applications .
Properties
CAS No. |
63833-90-9 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H11NO3/c1-2-9-8(11)7(10)6-4-3-5-12-6/h3-5,7,10H,2H2,1H3,(H,9,11) |
InChI Key |
IKWNXBMYMBMNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
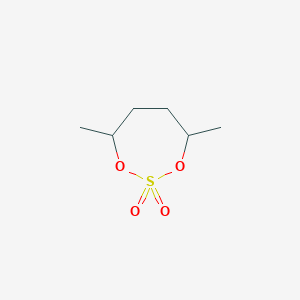

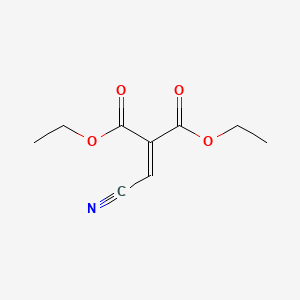
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
